molecular formula C30H32O12 B190653 Benzoylpaeoniflorin CAS No. 38642-49-8

Benzoylpaeoniflorin

Cat. No.: B190653
CAS No.: 38642-49-8
M. Wt: 584.6 g/mol
InChI Key: LATYEZNGPQKAIK-HRCYFWENSA-N
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Description

Benzoylpaeoniflorin: is a monoterpene glycoside derived from the roots of Paeonia lactiflora, a traditional Chinese medicinal plant. It is known for its diverse biological activities, including anti-inflammatory, anti-anaphylactic, and immunomodulatory effects .

Mechanism of Action

Target of Action

Benzoylpaeoniflorin (BPF) primarily targets key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 . These targets play a crucial role in the inflammatory response, with NF-κB acting as a transcription factor that regulates genes responsible for both the innate and adaptive immune response, and COX-1 and COX-2 being involved in the production of prostanoids, including prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes including inflammation .

Mode of Action

BPF interacts with its targets by inhibiting their expression . This interaction results in a decrease in the production of pro-inflammatory molecules, thereby mitigating the inflammatory response .

Biochemical Pathways

BPF affects several biochemical pathways. It inhibits the expressions of key mediators of inflammation such as NF-κB, COX-1, and COX-2 . Furthermore, it suppresses the lipopolysaccharide (LPS)-mediated phosphorylation of p65, p38, JNK, and ERK, which are components of the NF-kB and mitogen-activated protein kinases (MAPKs) pathways . These pathways play a significant role in the regulation of immune responses and inflammation .

Pharmacokinetics

It is known that the bioavailability of paeoniflorin, a compound closely related to bpf, can be improved with the addition of benzene sulfonate

Result of Action

The action of BPF results in a decrease in the production of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . In a mouse model of sepsis, treatment with BPF resulted in lower serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 compared to control mice . These molecular and cellular effects contribute to the anti-inflammatory and immunomodulatory effects of BPF .

Action Environment

The action, efficacy, and stability of BPF can be influenced by various environmental factors. For instance, the ecological and environmental factors of the habitat of Paeoniaceae plants, from which BPF is extracted, should be carefully considered to produce traditional Chinese medicines with high paeoniflorin content . Additionally, the effects of BPF can be influenced by the physiological environment, such as the presence of inflammation or sepsis .

Biochemical Analysis

Biochemical Properties

Benzoylpaeoniflorin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been found to inhibit the expressions of key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These interactions are essential in modulating inflammatory responses and reducing apoptosis in cells. Additionally, this compound interacts with inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6, further highlighting its role in anti-inflammatory pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells and macrophages, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . This inhibition is achieved through the suppression of NF-κB and mitogen-activated protein kinases (MAPKs) signaling pathways . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the phosphorylation of key proteins involved in these processes . These cellular effects contribute to its potential therapeutic benefits in treating inflammatory and autoimmune diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to and inhibit specific biomolecules, leading to changes in gene expression and enzyme activity. This compound inhibits the phosphorylation of NF-κB, p38, JNK, and ERK, which are critical components of the inflammatory signaling pathways . By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects. Additionally, this compound has been shown to inhibit histidine decarboxylase (HDC) and MAPKs, further contributing to its anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of inflammatory cytokine production and apoptosis . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models of sepsis, this compound has been shown to reduce inflammatory cytokine production and improve survival rates at specific dosages . At higher doses, this compound may exhibit toxic or adverse effects, emphasizing the importance of determining optimal dosage levels for therapeutic use . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It is metabolized through pathways involving isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are precursors in the biosynthesis of monoterpene glycosides . These metabolic pathways play a crucial role in determining the bioavailability and therapeutic potential of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound is primarily distributed in the root bark of Paeonia lactiflora, with significant accumulation in the xylem . This distribution pattern is essential for understanding the compound’s localization and potential therapeutic effects in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, where it interacts with target biomolecules to exert its effects . These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylpaeoniflorin can be synthesized through the esterification of paeoniflorin with benzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants.

Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Paeonia lactiflora using solvent extraction methods. The roots are first dried and powdered, then subjected to extraction with solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Benzoylpaeoniflorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoylpaeoniflorin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Benzoylpaeoniflorin is unique due to its benzoyl group, which enhances its anti-inflammatory and anti-anaphylactic activities compared to its parent compound, paeoniflorin . This structural modification allows it to interact more effectively with molecular targets involved in inflammatory and allergic responses.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATYEZNGPQKAIK-HRCYFWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38642-49-8
Record name Benzoylpaeoniflorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38642-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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